

Sulfachloropyridazine sodium salt physical and chemical properties

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Compound of Interest

Compound Name: Sulfachloropyridazine (sodium)

Cat. No.: B7818969

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An In-depth Technical Guide to the Physical and Chemical Properties of Sulfachloropyridazine Sodium Salt

This technical guide provides a comprehensive overview of the core physical and chemical properties of sulfachloropyridazine sodium salt. Designed for researchers, scientists, and drug development professionals, this document details quantitative data, experimental protocols for key property determination, and visual representations of its mechanism of action and relevant experimental workflows.

Core Physical and Chemical Properties

Sulfachloropyridazine sodium is the sodium salt of sulfachloropyridazine, a sulfonamide antibiotic.^[1] It is utilized in veterinary medicine to treat bacterial infections.^{[1][2][3]} The compound appears as a white or pale yellow powder.^{[1][2]}

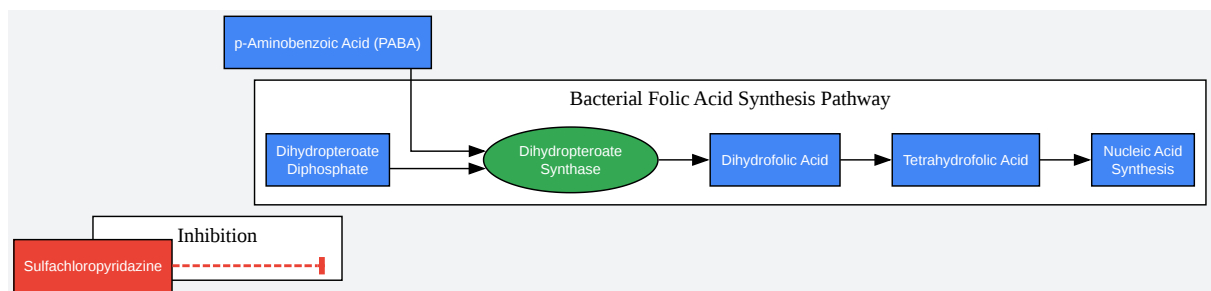
Data Presentation: Summary of Quantitative Properties

The following table summarizes the key quantitative physical and chemical properties of sulfachloropyridazine sodium salt.

Property	Value	Source(s)
CAS Number	23282-55-5	[1][4]
Molecular Formula	C ₁₀ H ₈ ClN ₄ NaO ₂ S	[1][5][6]
Molecular Weight	306.70 g/mol	[1][6][7]
Melting Point	262-270 °C	[2][8]
Boiling Point	559.7 °C at 760 mmHg	[2]
Flash Point	292.3 °C	[2]
Solubility	Slightly soluble in water, methanol, and DMSO.[1][2][9]	[1][2][9]
pKa (of Sulfachloropyridazine)	6.10 (Uncertain)	[10]
Appearance	White or pale yellow powder/solid.	[1][2][4]
Storage Conditions	2-8°C, sealed in a dry, dark place.	[1][2]

Mechanism of Action

Sulfachloropyridazine is a competitive inhibitor of the bacterial enzyme dihydropteroate synthase.[1][11] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid. Bacteria require folic acid for the synthesis of nucleic acids (DNA and RNA). By blocking this pathway, sulfachloropyridazine inhibits bacterial growth and replication.[1][3][11][12]



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Caption: Mechanism of action of Sulfachloropyridazine.

Experimental Protocols

Detailed methodologies for determining key physical and chemical properties are provided below.

Equilibrium Solubility Determination

This protocol is adapted from the World Health Organization (WHO) guidelines for Biopharmaceutics Classification System (BCS) based classification.^[13]

Objective: To determine the equilibrium solubility of sulfachloropyridazine sodium salt in aqueous media at a controlled temperature.

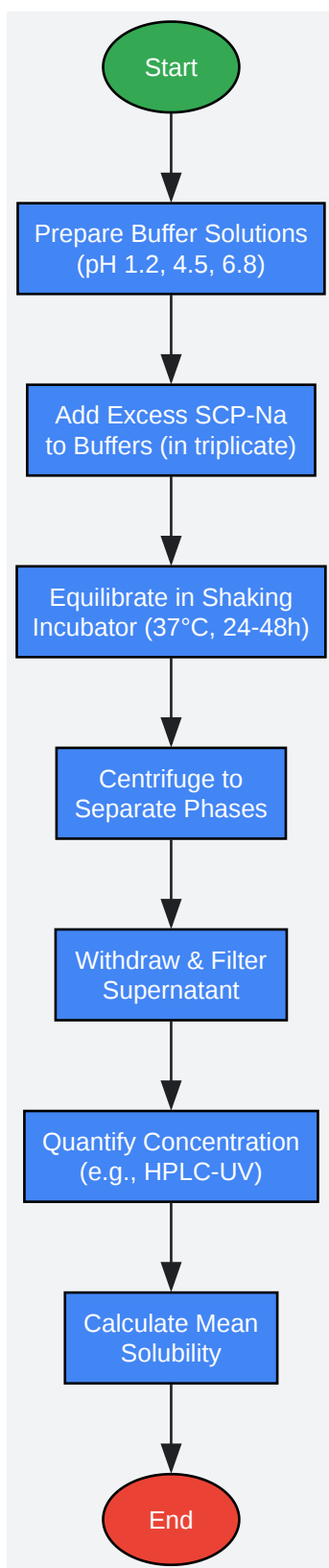
Materials:

- Sulfachloropyridazine Sodium Salt
- Aqueous buffer solutions (pH 1.2, 4.5, 6.8)
- Shaking incubator or water bath with temperature control (37 ± 1 °C)
- Centrifuge

- Validated analytical method (e.g., HPLC-UV) to quantify the solute concentration
- pH meter
- Filtration device (e.g., 0.45 μm syringe filters)

Methodology:

- Preparation of Media: Prepare aqueous buffer solutions at various pH levels representative of the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).
- Sample Preparation: Add an excess amount of sulfachloropyridazine sodium salt to a known volume of each buffer solution in triplicate. This ensures that saturation is reached.
- Equilibration: Place the samples in a shaking incubator set at 37 ± 1 °C. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary tests can establish the time required to reach equilibrium.
- Phase Separation: After equilibration, separate the solid and liquid phases by centrifugation.
- Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. If necessary, filter the supernatant to remove any remaining solid particles.
- Quantification: Dilute the sample appropriately and determine the concentration of sulfachloropyridazine sodium salt using a validated analytical method, such as HPLC-UV.[\[14\]](#)
- Data Analysis: Calculate the solubility as the mean concentration from the three replicate determinations at each pH condition.



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Caption: Experimental workflow for solubility determination.

pKa Determination by Liquid Chromatography (LC)

This protocol is based on methods described for determining the pKa of sulfonamides using reversed-phase liquid chromatography.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Objective: To determine the acid dissociation constant (pKa) of sulfachloropyridazine.

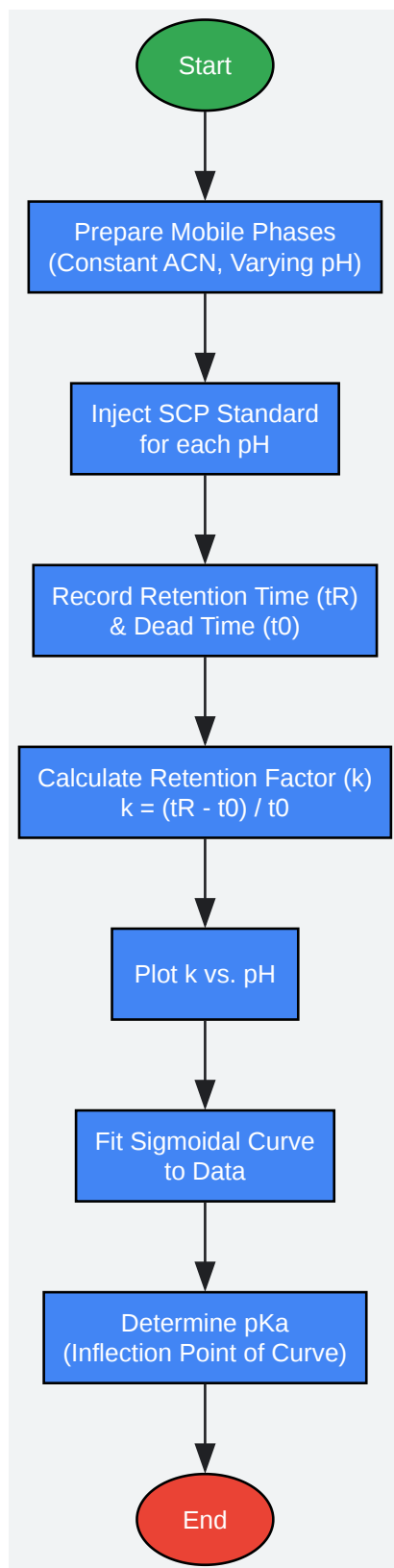
Materials:

- Sulfachloropyridazine
- HPLC system with a photodiode array (PDA) or UV detector
- Reversed-phase C18 column
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Buffer components (e.g., phosphate, acetate) to prepare mobile phases across a wide pH range (e.g., pH 2.5 to 8.0)
- pH meter

Methodology:

- Mobile Phase Preparation: Prepare a series of mobile phases consisting of a constant concentration of organic modifier (e.g., 30% ACN) and an aqueous buffer. Adjust the pH of the aqueous component of each mobile phase to cover the desired range.
- Chromatographic Analysis:
 - Equilibrate the HPLC column with the first mobile phase.
 - Inject a standard solution of sulfachloropyridazine.
 - Record the retention time (t_R).
 - Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

- Repeat the injection for each mobile phase pH.
- Calculation of Retention Factor (k): Calculate the retention factor (k) for each pH using the formula: $k = (t_R - t_0) / t_0$.
- Data Analysis:
 - Plot the retention factor (k) or log k against the mobile phase pH.
 - The resulting plot will be a sigmoidal curve.
 - The pKa corresponds to the pH value at the inflection point of the curve. This can be determined by fitting the data to a suitable nonlinear regression model (e.g., the Boltzmann equation).



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Caption: Experimental workflow for pKa determination by LC.

Stability Testing Protocol

This protocol provides a general framework for assessing the stability of sulfachloropyridazine sodium salt as an active substance, based on EMA/CVMP guidelines.[\[19\]](#)

Objective: To evaluate the stability of sulfachloropyridazine sodium salt under various environmental conditions to establish a re-test period.

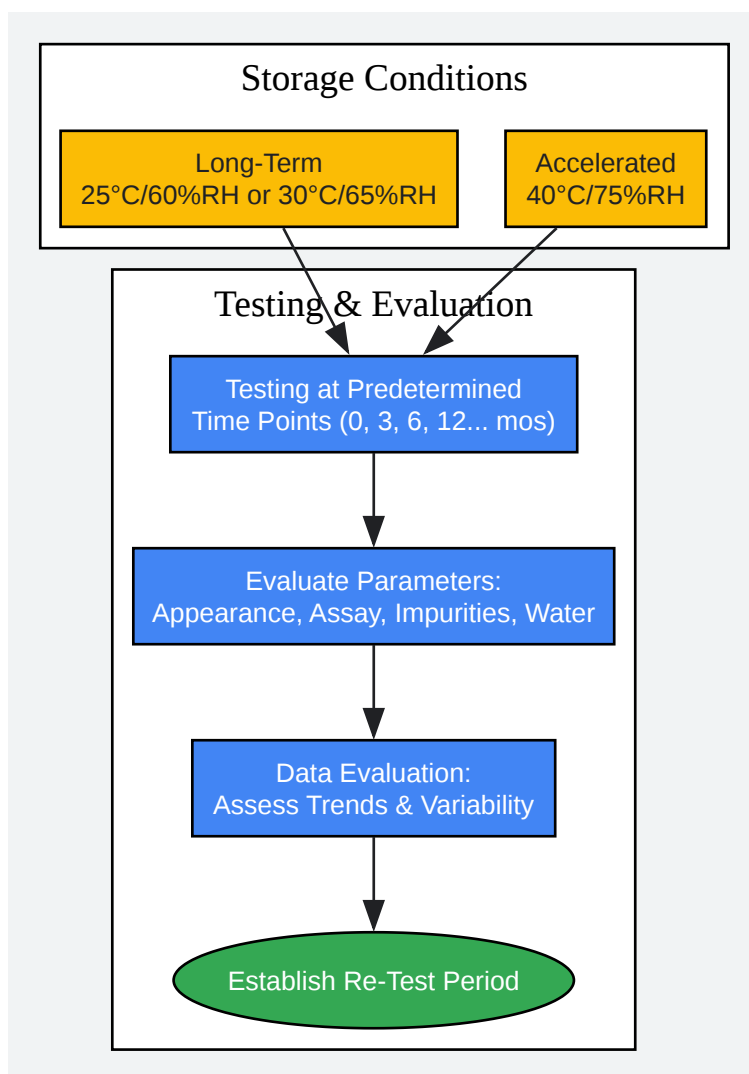
Materials:

- At least two pilot-scale batches of sulfachloropyridazine sodium salt.
- Containers and closures equivalent to those proposed for marketing.
- Stability chambers with controlled temperature and relative humidity (RH).
- Validated stability-indicating analytical methods (e.g., HPLC for assay and purity, Karl Fischer for water content).

Methodology:

- Study Design:
 - Long-term storage: $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $60\% \text{ RH} \pm 5\% \text{ RH}$ or $30^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $65\% \text{ RH} \pm 5\% \text{ RH}$. The duration should be sufficient to cover the proposed re-test period (e.g., 12, 24, 36 months).
 - Accelerated storage: $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $75\% \text{ RH} \pm 5\% \text{ RH}$. The duration is typically 6 months.
- Testing Schedule:
 - Long-term: Samples are tested at 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.
 - Accelerated: Samples are tested at 0, 3, and 6 months.
- Stability-Indicating Parameters: At each time point, the samples should be evaluated for:
 - Appearance: Visual inspection for changes in color or physical form.

- Assay: Quantification of the active substance.
- Degradation Products/Impurities: Detection and quantification of any impurities.
- Water Content: Measurement using an appropriate method like Karl Fischer titration.
- Data Evaluation:
 - Assess the data for trends and variability.
 - A "significant change" is defined as a failure to meet the established specification.
 - The re-test period is determined based on the long-term data. Data from the accelerated study can be used to support the proposed re-test period.



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Caption: Logical relationship in a stability testing study.

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